

Preliminary in vitro studies of (S)-ARI-1

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Compound of Interest

Compound Name: (S)-ARI-1
Cat. No.: B12364657

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An In-Depth Technical Guide on the Preliminary In Vitro Studies of (R)-ARI-1

Disclaimer: The following information pertains to (R)-ARI-1, as identified in the available scientific literature. The initial query for "**(S)-ARI-1**" did not yield specific results; it is possible that this was a typographical error or that the (S)-enantiomer has not been extensively studied in publicly available literature.

Introduction

(R)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one, referred to as ARI-1, is a novel small molecule inhibitor of the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1). [1][2][3] ROR1 is an oncofetal protein that is overexpressed in various cancers, including non-small cell lung cancer (NSCLC), and is largely absent in healthy adult tissues, making it an attractive therapeutic target. [4][5][6] Preliminary in vitro studies have demonstrated that ARI-1 potently suppresses the proliferation and migration of NSCLC cells, including those resistant to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). [1][2][3] The mechanism of action of ARI-1 involves the direct inhibition of ROR1, leading to the downregulation of the pro-survival PI3K/AKT/mTOR signaling pathway. [1][2][3][7][8]

Quantitative Data Summary

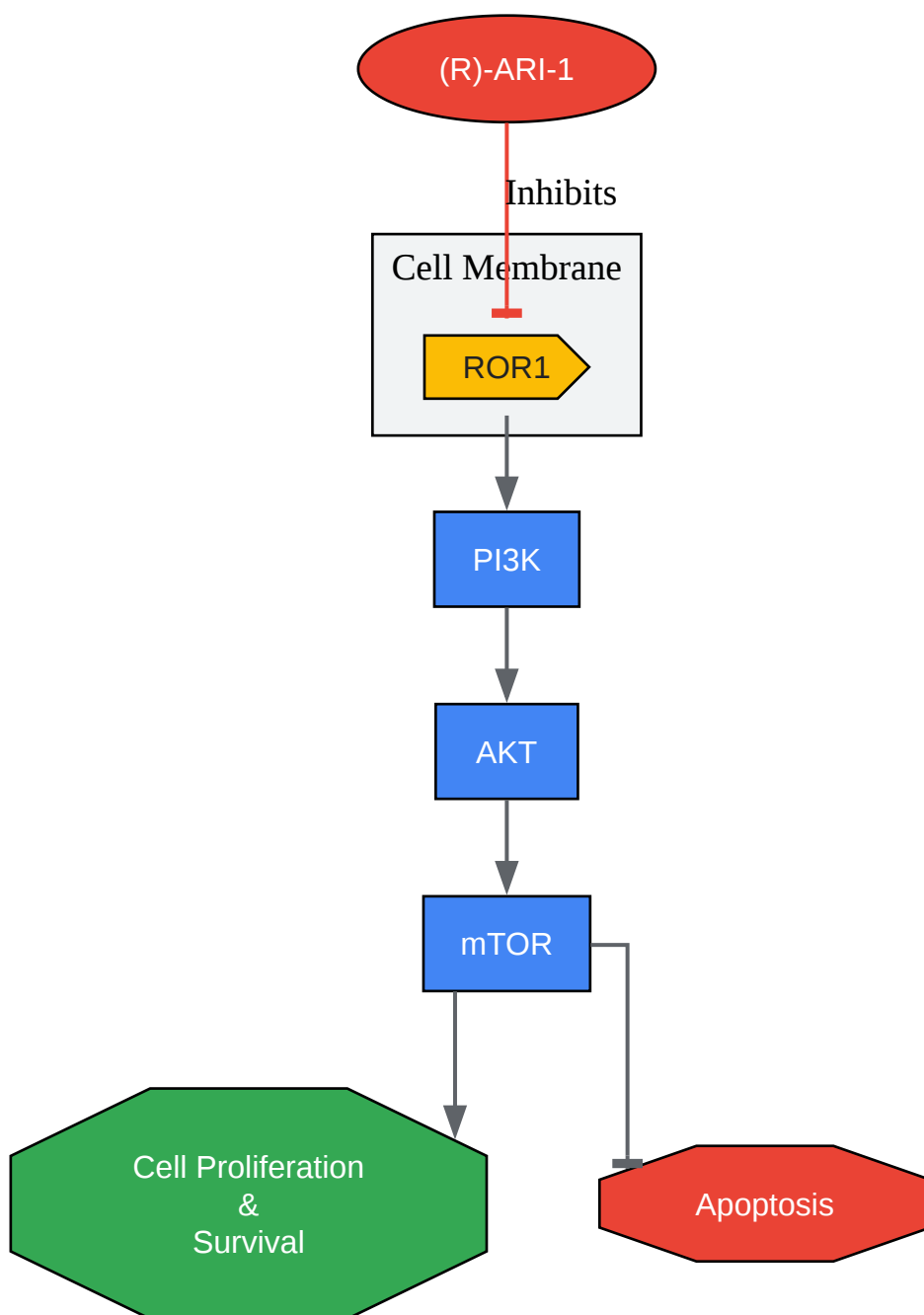
The following table summarizes the key quantitative findings from the preliminary in vitro evaluation of ARI-1 in NSCLC cell lines.

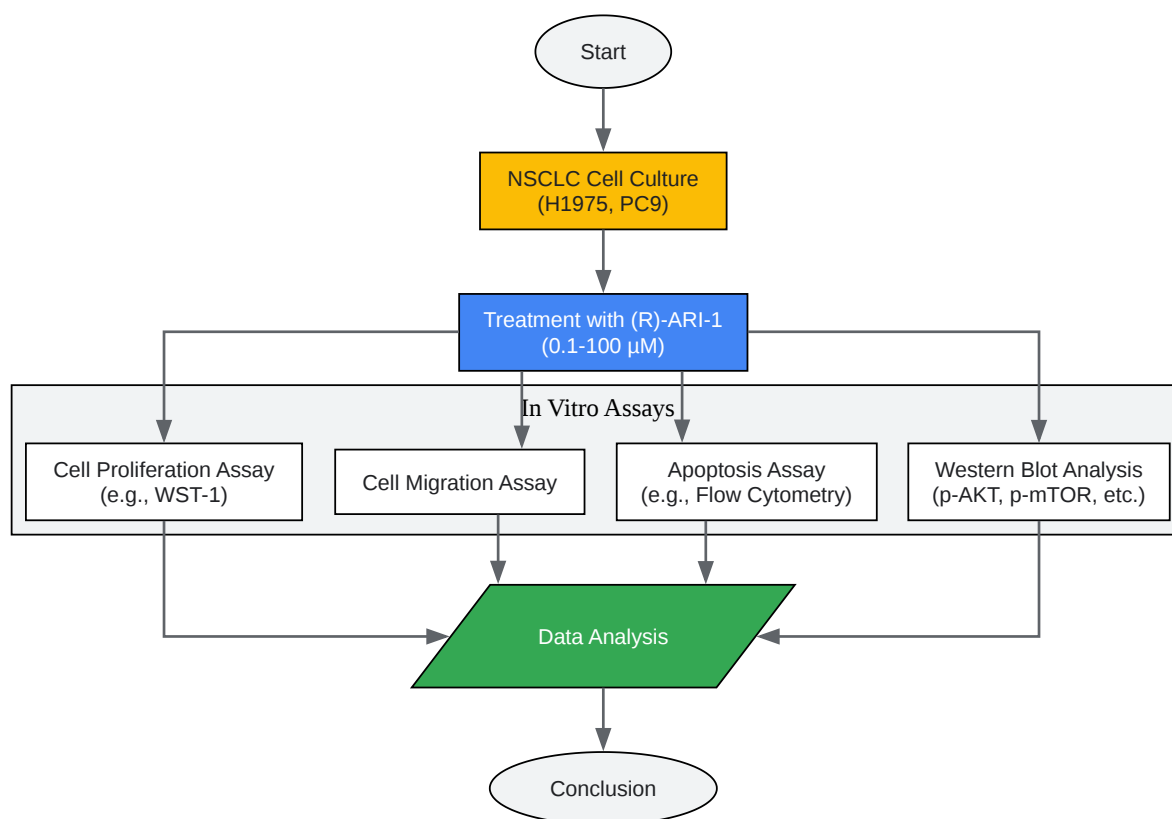
Parameter	Cell Line	Condition	Result	Reference
Cell Proliferation	H1975, PC9	0.1-100 μ M ARI-1; 72h	Inhibition of proliferation	[8]
Apoptosis Induction	H1975	Treatment with ARI-1	Apoptosis rate increased from 4.89% to 33.27%	[8]
Apoptosis Induction	PC9	Treatment with ARI-1	Apoptosis rate increased from 0.49% to 12.43%	[8]
PI3K/AKT/mTOR Pathway	H1975, PC9	Treatment with ARI-1	Downregulation of p-AKT and p-mTOR	[8]
Proliferation Marker	H1975, PC9	Treatment with ARI-1	Downregulation of PCNA	[8]
Apoptosis Markers	H1975, PC9	Treatment with ARI-1	Upregulation of cleaved-PARP and p-P38	[8]

IC50 values for cell proliferation and migration were not explicitly available in the reviewed literature abstracts.

Signaling Pathway and Experimental Workflow

Signaling Pathway of ARI-1 Action





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